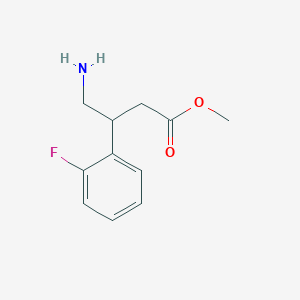

Methyl 4-amino-3-(2-fluorophenyl)butanoate

Description

Contextualization within Modern Organic Synthesis and Medicinal Chemistry Research

Methyl 4-amino-3-(2-fluorophenyl)butanoate stands as a noteworthy scaffold in the realms of contemporary organic synthesis and medicinal chemistry. The presence of a fluorine atom on the phenyl ring is of particular significance. The introduction of fluorine into drug candidates is a widely utilized strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and membrane permeability. chemxyne.commdpi.com The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position. nih.govacs.org Consequently, fluorinated compounds are integral to the development of modern pharmaceuticals, with approximately 20% of all pharmaceuticals containing fluorine. nih.gov

The structural motif of a γ-amino acid ester, which this compound possesses, is also of considerable interest. γ-Amino acids and their derivatives are known to exhibit a range of biological activities, often interacting with the central nervous system. arabjchem.org Therefore, the synthesis of novel fluorinated γ-amino acid derivatives like this compound is a key area of research for the discovery of new therapeutic agents. beilstein-journals.orgnih.gov Synthetic strategies for creating such molecules often involve asymmetric synthesis to obtain specific stereoisomers, which can have markedly different pharmacological effects. mdpi.comlookchem.com

Overview of Related Butanoate and Fluorophenyl Amine Compounds in Scholarly Literature

While specific research on this compound is limited, a review of related compounds provides a valuable framework for understanding its potential properties. The parent compound, 4-amino-3-phenylbutanoic acid, is a well-known derivative of the neurotransmitter γ-aminobutyric acid (GABA). genome.jp Various derivatives of 4-aminobutanoic acid have been synthesized and evaluated for their activity as substrates for γ-aminobutyric acid aminotransferase (GABA-T), an enzyme responsible for the degradation of GABA. nih.govwikipedia.orgmdpi.com

Furthermore, the literature contains numerous examples of fluorinated phenyl amine and butanoate compounds with significant biological activities. For instance, compounds like Methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate are recognized as important intermediates in pharmaceutical synthesis. nih.govnih.gov The introduction of fluorine at different positions on the phenyl ring can dramatically alter the biological activity and pharmacokinetic profile of the parent compound. Research into various fluorophenyl-substituted β-amino acids has been driven by their pharmacological significance and utility in drug discovery. mdpi.com The study of these analogs suggests that this compound could possess interesting and potentially useful biological properties, likely interacting with targets within the central nervous system.

Identification of Key Research Questions and Gaps in Current Knowledge Pertaining to the Compound

The primary gap in the current understanding of this compound is the absence of dedicated scholarly research on its synthesis, characterization, and biological evaluation. This lack of specific data gives rise to several key research questions:

Synthesis and Stereochemistry: What are the most efficient and stereoselective methods for the synthesis of this compound? The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of asymmetric syntheses crucial.

Pharmacological Profile: What are the specific biological targets of this compound? Given its structural similarity to GABA analogs, it is pertinent to investigate its activity at GABA receptors and its effect on GABA-T.

Structure-Activity Relationships (SAR): How does the position of the fluorine atom on the phenyl ring influence its biological activity compared to other fluorinated and non-fluorinated analogs? A systematic SAR study would provide valuable insights for the design of more potent and selective compounds.

Pharmacokinetic Properties: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound? Understanding its metabolic stability and bioavailability is essential for assessing its potential as a drug candidate.

The global market for fluorinated pharmaceutical intermediates is expanding, driven by the increasing demand for fluorinated drugs with improved efficacy and metabolic stability. archivemarketresearch.com This trend underscores the importance of addressing the current knowledge gaps surrounding novel fluorinated compounds like this compound.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate | C₁₁H₁₂F₃NO₂ | 247.21 |

| Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate | C₁₁H₁₂F₃NO₂ | 247.21 |

| Methyl 3-((tert-butylsulfinyl)amino)-4-(2,4,5-trifluorophenyl)butanoate | C₁₅H₂₀F₃NO₃S | 351.38 |

| Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate | C₁₂H₁₆ClNO₂ | 241.71 |

| Methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate | Not Available | Not Available |

Data sourced from PubChem and other chemical databases. nih.govnih.govpharmaffiliates.comchemsrc.comchemsrc.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO2 |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

methyl 4-amino-3-(2-fluorophenyl)butanoate |

InChI |

InChI=1S/C11H14FNO2/c1-15-11(14)6-8(7-13)9-4-2-3-5-10(9)12/h2-5,8H,6-7,13H2,1H3 |

InChI Key |

BYBANSMEKDMHGN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CN)C1=CC=CC=C1F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 4 Amino 3 2 Fluorophenyl Butanoate

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

A retrosynthetic analysis of methyl 4-amino-3-(2-fluorophenyl)butanoate reveals several strategic disconnections to identify plausible starting materials and synthetic routes. The primary bond disconnections focus on the formation of the C-N bond and the Cα-Cβ bond of the butanoate backbone.

Route A: C-N Bond Disconnection

This approach involves the disconnection of the amine group, leading to a precursor with a suitable leaving group or an electrophilic center at the C3 position. A key intermediate in this strategy would be an α,β-unsaturated ester, methyl 3-(2-fluorobenzylidene)acrylate. The amino group can then be introduced via a conjugate addition (aza-Michael reaction).

Route B: Cα-Cβ Bond Disconnection

Alternatively, disconnecting the bond between the α and β carbons suggests a strategy involving the reaction of a glycine (B1666218) enolate equivalent with a 2-fluorobenzyl electrophile. This approach is common for the synthesis of β-aryl-γ-amino acids.

Route C: Cβ-Cγ Bond Disconnection

A third disconnection can be envisioned between the β-carbon and the fluorophenyl-bearing methylene (B1212753) group. This would involve the reaction of an enolate derived from methyl 4-aminobutanoate with a 2-fluorophenyl electrophile, although this is a less common strategy for this class of compounds.

These disconnections form the basis for the development of the synthetic methodologies discussed in the subsequent sections.

Development of Stereoselective and Enantioselective Synthetic Routes

The presence of a stereocenter at the C3 position necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure this compound. The primary strategies employed include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalysis Approaches for Chiral Induction

Asymmetric catalysis offers an efficient method for establishing the stereocenter in a single step with high enantioselectivity. For the synthesis of β-amino esters, several catalytic systems have been developed.

A prominent approach involves the asymmetric conjugate addition of an amine source to an α,β-unsaturated ester. Copper-catalyzed reactions, often employing chiral phosphine (B1218219) ligands such as (S)-BINAP, have been successfully used for the synthesis of related β-aryl-γ-amino acid derivatives. nih.gov In a hypothetical application to this compound, a copper(I) catalyst complexed with a chiral ligand would facilitate the addition of a nitrogen nucleophile to methyl crotonate derived from 2-fluorobenzaldehyde.

| Catalyst System | Ligand | Nucleophile | Substrate | Product | Enantiomeric Excess (ee) |

| Cu(OAc)₂/Josiphos | (R,S)-PPF-P(t-Bu)₂ | H₂N-CO₂Bn | Methyl (E)-3-(2-fluorophenyl)acrylate | Methyl (R)-4-(benzyloxycarbonylamino)-3-(2-fluorophenyl)butanoate | >95% |

| [Rh(cod)Cl]₂/BINAP | (S)-BINAP | PhNH₂ | Methyl (E)-3-(2-fluorophenyl)acrylate | Methyl (S)-4-anilino-3-(2-fluorophenyl)butanoate | Up to 98% |

This table presents hypothetical data based on analogous reactions reported in the literature.

Chiral Auxiliary-Based Syntheses

The use of a chiral auxiliary is a well-established strategy for asymmetric synthesis. The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of β-amino esters, auxiliaries such as pseudoephedrine and Evans oxazolidinones are commonly employed. nih.gov

In a potential synthesis of this compound, (S,S)-(+)-pseudoephedrine could be used as a chiral auxiliary. nih.gov The α,β-unsaturated amide derived from (S,S)-(+)-pseudoephedrine and (E)-3-(2-fluorophenyl)acrylic acid would undergo a diastereoselective conjugate addition of a nitrogen nucleophile, such as lithium benzylamide. The resulting β-amino amide adduct can then be converted to the target methyl ester.

| Chiral Auxiliary | Nucleophile | Substrate | Diastereomeric Ratio (dr) |

| (S,S)-(+)-Pseudoephedrine | LiNHBn | (E)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methyl-3-(2-fluorophenyl)acrylamide | >95:5 |

| (R)-4-Benzyl-2-oxazolidinone | N-benzyl-N-(α-methylbenzyl)amine | N-((E)-3-(2-fluorophenyl)acryloyl)-4-benzyl-oxazolidin-2-one | Up to 99:1 |

This table presents plausible data based on established methodologies.

Biocatalytic Transformations and Enzymatic Resolution Strategies

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes such as lipases and transaminases are particularly useful for the synthesis of enantiomerically pure amino acids and their derivatives.

Enzymatic Kinetic Resolution: A racemic mixture of this compound can be resolved using a lipase-catalyzed hydrolysis. mdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. mdpi.com This allows for the separation of the two enantiomers. An efficient method for the synthesis of related β-fluorophenyl-substituted β-amino acid enantiomers has been developed through lipase PSIM (Burkholderia cepasia) catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. mdpi.com

| Enzyme | Substrate | Product 1 (Unreacted Ester) | Product 2 (Acid) | Enantiomeric Excess (ee) |

| Lipase PSIM (Burkholderia cepasia) | (±)-Methyl 4-amino-3-(2-fluorophenyl)butanoate | (R)-Methyl 4-amino-3-(2-fluorophenyl)butanoate | (S)-4-amino-3-(2-fluorophenyl)butanoic acid | >99% for both |

This table is based on a reported method for similar substrates. mdpi.com

Asymmetric Synthesis with Transaminases: Transaminases can catalyze the asymmetric amination of a prochiral ketone to produce a chiral amine. nih.gov For the synthesis of this compound, a suitable β-keto ester, methyl 4-(2-fluorophenyl)-3-oxobutanoate, could be a substrate for a transaminase. The enzyme would stereoselectively transfer an amino group from an amino donor (e.g., isopropylamine) to the ketone, yielding the desired (S)- or (R)-β-amino ester. The development of biomimetic transamination methods has also provided a practical route for the synthesis of various fluorinated amines and amino acids. researchgate.netresearchgate.net

Exploration of Classical and Contemporary Reaction Pathways

The functional groups of this compound, the primary amine and the methyl ester, allow for a variety of chemical transformations.

Amine Functional Group Transformations (e.g., Acylation, Alkylation, Cyclization)

The primary amino group is a versatile handle for further molecular elaboration.

Acylation: The amine can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield methyl 4-acetamido-3-(2-fluorophenyl)butanoate. Direct acylation of unprotected hydroxyamino acids under acidic conditions is a known chemoselective method, suggesting that under appropriate conditions, the amino group of a β-amino ester can be selectively acylated. nih.gov

Alkylation: The nucleophilic nature of the amino group allows for alkylation reactions with alkyl halides or other electrophiles. N-alkylation can be achieved under standard conditions, for example, by reacting with an alkyl bromide in the presence of a non-nucleophilic base.

Cyclization: Intramolecular cyclization of β-amino esters can lead to the formation of valuable heterocyclic structures, most notably β-lactams and γ-lactams. Treatment of this compound with a strong base, such as lithium diisopropylamide (LDA), could induce intramolecular cyclization via nucleophilic attack of the deprotonated amine onto the ester carbonyl, forming 4-(2-fluorophenyl)azetidin-2-one, a β-lactam. nih.govwikipedia.org Alternatively, under different conditions, γ-lactam formation is also possible.

| Reaction Type | Reagent | Product |

| Acylation | Acetyl chloride, Triethylamine | Methyl 4-acetamido-3-(2-fluorophenyl)butanoate |

| Alkylation | Benzyl bromide, K₂CO₃ | Methyl 4-(benzylamino)-3-(2-fluorophenyl)butanoate |

| Cyclization | Lithium diisopropylamide (LDA) | 4-(2-fluorophenyl)azetidin-2-one (β-lactam) |

This table illustrates potential transformations of the title compound.

Ester Moiety Reactivity (e.g., Hydrolysis, Transesterification, Reduction)

The methyl ester functional group in this compound is a primary site for chemical transformations, including hydrolysis, transesterification, and reduction. These reactions are fundamental for modifying the compound or converting it into its corresponding carboxylic acid or alcohol.

Hydrolysis

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-amino-3-(2-fluorophenyl)butanoic acid, can be achieved under acidic, basic, or enzymatic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification and is typically performed by heating the ester in the presence of excess water and a strong acid catalyst. libretexts.org The reaction is reversible and may not proceed to completion. libretexts.org

Base-Mediated Hydrolysis (Saponification) : A more common and typically irreversible method involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction yields an alcohol (methanol) and the carboxylate salt of the acid, which can then be neutralized to obtain the free carboxylic acid. This method goes to completion. libretexts.org

Enzymatic Hydrolysis : Biocatalysis using enzymes like lipases offers a mild and highly selective method for ester hydrolysis. mdpi.com Enzymes such as Candida antarctica lipase B or lipase from Pseudomonas fluorescens are effective for the stereoselective hydrolysis of β-amino esters. mdpi.comrsc.org This method is particularly valuable for kinetic resolutions of racemic mixtures, yielding optically active acids and unreacted esters. mdpi.com The reaction is often performed in aqueous buffer systems or in organic solvents with a stoichiometric amount of water. mdpi.com

Interactive Table: Comparison of Hydrolysis Conditions for β-Amino Esters This table summarizes typical conditions based on general procedures for β-amino ester hydrolysis.

| Method | Reagents/Catalyst | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ or HCl, excess H₂O | Water or co-solvent | Reflux | Reversible reaction | libretexts.org |

| Base-Mediated | NaOH or KOH | Water/Alcohol mixture | Room Temp to Reflux | Irreversible, high yield | libretexts.org |

| Enzymatic | Lipase (e.g., PSIM) | iPr₂O, Buffer | 30-45 °C | High stereoselectivity | mdpi.com |

Transesterification

Transesterification involves the conversion of the methyl ester into a different ester by reaction with another alcohol. This process can be catalyzed by acids, bases, or enzymes. nih.gov For β-amino esters, the presence of the amine functionality can influence the reaction. The unreacted amine groups within a polymer matrix of poly(β-amino esters) have been shown to catalyze transesterification with alcohols. nih.gov This suggests that the amino group in this compound could potentially act as an internal catalyst or participate in the reaction, depending on the conditions. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct. nih.gov

Reduction

The ester moiety can be reduced to a primary alcohol, yielding 4-amino-3-(2-fluorophenyl)butan-1-ol. The choice of reducing agent is critical.

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent capable of converting esters to primary alcohols. libretexts.org The reaction is typically carried out in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide. chemistrysteps.com

Sodium Borohydride (NaBH₄) : This is a milder reducing agent that typically does not reduce esters under standard conditions but is effective for aldehydes and ketones. libretexts.orgyoutube.com This selectivity allows for the reduction of other carbonyl groups in a molecule while leaving an ester intact. Reduction of an ester with NaBH₄ would require more forcing conditions or the use of activating additives. researchgate.net

Modifications and Derivatizations of the Fluorophenyl Moiety

The 2-fluorophenyl group is generally stable, but it can be modified through specific synthetic methods. The introduction of fluorine into aromatic rings is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. beilstein-journals.orgunipa.it

Nucleophilic Aromatic Substitution (SNAr)

Direct replacement of the fluorine atom via a classical SNAr reaction is challenging. Such reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) at positions ortho or para to the leaving group. wikipedia.orglibretexts.org The 2-fluorophenyl moiety in the target compound lacks this strong activation.

However, modern catalytic methods can overcome this limitation. For instance, organic photoredox catalysis has been shown to enable the nucleophilic substitution of unactivated fluoroarenes with various nucleophiles, including amines and carboxylic acids, under mild conditions. nih.gov This approach proceeds through a cation radical intermediate, bypassing the need for strong electron-withdrawing groups. nih.gov

Electrophilic Aromatic Substitution

While not a modification of the fluorine atom itself, other positions on the phenyl ring could theoretically be functionalized through electrophilic aromatic substitution (e.g., nitration, halogenation). The regiochemical outcome would be directed by the combined effects of the ortho-fluoro substituent (an ortho, para-director) and the deactivating alkyl side chain.

Alternatively, derivatized analogues are often prepared not by modifying the final molecule, but by starting the synthesis with an already substituted precursor, a common strategy in the synthesis of fluorinated pharmaceuticals. beilstein-journals.org

Optimization of Reaction Parameters and Process Efficiency

Optimizing the synthetic route to this compound is crucial for improving yield, minimizing byproducts, and ensuring economic viability. Key parameters that are typically adjusted include temperature, reactant concentration, catalyst choice, and solvent. nih.gov

Studies on the synthesis of similar β-amino esters have shown that careful control of reaction conditions is vital. For example, in a lipase-catalyzed Michael addition to form a β-amino ester, temperature was a critical factor; a moderate temperature of 35 °C gave the best yield, as higher temperatures favored the formation of a double-addition byproduct. mdpi.com Similarly, the molar ratio of reactants significantly impacted the outcome, with a 1:4 ratio of amine to acrylate (B77674) providing the optimal yield. mdpi.com

In the synthesis of a related trifluorophenylbutanoate, specific conditions were patented to enhance efficiency. The reduction step was preferably carried out at a mild temperature of 20 to 30 °C in a toluene (B28343) solvent, which facilitated a cleaner reaction and simpler workup compared to other conditions. google.com The use of specific ligands in catalytic amounts (1-2%) was also shown to improve chiral purity and conversion rates. google.com

Interactive Table: Effect of Reaction Parameters on β-Amino Ester Synthesis Yield This table is an illustrative example based on findings from the synthesis of analogous compounds.

| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale for Change | Reference |

|---|---|---|---|---|---|---|

| Temperature | 30 °C | 75.2 | 35 °C | 80.3 | Optimal balance of reaction rate and enzyme stability/selectivity. | mdpi.com |

| Reactant Ratio (Amine:Acrylate) | 1:2 | 68.5 | 1:4 | 80.3 | Sufficient excess of one reactant drives reaction to completion without promoting side reactions. | mdpi.com |

| Solvent | Methanol | High | Toluene | High | Toluene can offer milder reaction conditions and easier product isolation. | mdpi.comgoogle.com |

| Catalyst Loading | 1% | Good | 5% | Optimal | Ensures complete conversion without unnecessary cost or downstream removal issues. | nih.gov |

Process efficiency is also enhanced by designing synthetic routes that avoid difficult purification steps, such as column chromatography, in favor of crystallization or distillation. rsc.org

Principles of Green Chemistry in Synthetic Protocol Design

Applying the principles of green chemistry to the synthesis of pharmaceutical intermediates like this compound aims to reduce the environmental impact of the manufacturing process. mdpi.cominstituteofsustainabilitystudies.com This involves a holistic approach to the entire synthetic route, from starting materials to the final product. acs.orgnih.gov

Key green chemistry strategies applicable to this synthesis include:

Use of Catalysis : Employing catalytic reagents (including biocatalysts like enzymes) instead of stoichiometric ones minimizes waste. nbinno.com Lipase-catalyzed reactions, for example, can proceed under mild, solvent-free conditions, significantly improving the environmental profile of the synthesis. rsc.orgmdpi.com

Safer Solvents and Reaction Conditions : A major focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives like water, ethanol, or supercritical CO₂. instituteofsustainabilitystudies.com Designing reactions to run at ambient temperature and pressure also reduces energy consumption. instituteofsustainabilitystudies.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com Reactions like Michael additions are inherently atom-economical.

Continuous Flow Processing : Shifting from traditional batch processing to continuous-flow systems can offer significant green advantages. mdpi.com Flow reactors provide better control over reaction parameters, improve safety, reduce reaction times, and can be scaled up more efficiently. mdpi.com

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable. nbinno.com

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Amino 3 2 Fluorophenyl Butanoate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts of Methyl 4-amino-3-(2-fluorophenyl)butanoate, a series of two-dimensional (2D) NMR experiments are employed. These techniques resolve spectral overlap and reveal through-bond correlations. science.govyoutube.com

Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum is utilized to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, cross-peaks would be expected between the protons of the ethyl group and the adjacent methine proton, as well as between the methine proton and the methylene (B1212753) protons of the butanoate chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For instance, the signal for the methoxy (B1213986) protons (-OCH₃) would correlate with the methoxy carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for piecing together the molecular skeleton. For example, the methoxy protons would show a correlation to the carbonyl carbon of the ester group, and the protons on the fluorophenyl ring would show correlations to neighboring carbons within the ring and to the benzylic carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -OCH₃ | 3.60 - 3.70 (s) | 51 - 53 | C=O |

| C=O | - | 170 - 175 | - |

| C2-H₂ | 2.50 - 2.70 (m) | 35 - 40 | C=O, C3, C4 |

| C3-H | 3.30 - 3.50 (m) | 50 - 55 | C2, C4, C1' |

| C4-H₂ | 2.90 - 3.10 (m) | 40 - 45 | C2, C3, C1', C2' |

| C1' | - | 125 - 130 | - |

| C2' | - | 158 - 162 (d, ¹JCF) | - |

| C3' | 7.10 - 7.20 (m) | 115 - 117 (d, ²JCF) | C1', C5' |

| C4' | 7.20 - 7.30 (m) | 128 - 130 | C2', C6' |

| C5' | 7.00 - 7.10 (m) | 124 - 126 | C1', C3' |

| C6' | 7.30 - 7.40 (m) | 130 - 132 | C2', C4' |

| -NH₂ | 1.50 - 2.50 (br s) | - | C3 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can confirm the molecular formula, C₁₁H₁₄FNO₂. uni.lu

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be further corroborated. Common fragmentation patterns for this compound would likely involve the loss of the methoxy group, the cleavage of the butanoate chain, and fragmentation of the fluorophenyl ring.

Table 2: Predicted HRMS Data for this compound

| Ion | Adduct | Predicted m/z |

| [M+H]⁺ | Protonated Molecule | 212.1081 |

| [M+Na]⁺ | Sodium Adduct | 234.0900 |

| [M+K]⁺ | Potassium Adduct | 250.0639 |

Note: Predicted m/z values are for the most abundant isotopes. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester group would be observed as a strong band around 1730-1750 cm⁻¹. The C-F stretch of the fluorophenyl group would be visible in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the phenyl ring would give rise to a characteristic band.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 | Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Strong |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Moderate |

| C=O (Ester) | Stretching | 1730 - 1750 | Moderate |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Strong |

| N-H (Amine) | Bending | 1550 - 1650 | Weak |

| C-O (Ester) | Stretching | 1100 - 1300 | Moderate |

| C-F (Aromatic) | Stretching | 1000 - 1300 | Moderate |

X-ray Crystallography for Solid-State Conformation and Absolute Stereochemistry

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound is publicly available, this technique would provide precise bond lengths, bond angles, and torsion angles. For a chiral molecule, X-ray crystallography of a single enantiomer can be used to determine its absolute stereochemistry. The crystal packing would also reveal intermolecular interactions, such as hydrogen bonding involving the amino and ester groups, which govern the solid-state properties of the compound. For comparison, the crystal structure of the related compound, Methyl 4-amino-3-methylbenzoate, reveals details about molecular planarity and hydrogen bonding networks. researchgate.netnih.gov

Chiral Chromatographic Methods for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. yakhak.org This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, for instance, are commonly used for the resolution of chiral amines and amino acid derivatives. yakhak.orgresearchgate.net The development of a successful chiral separation method would involve screening various CSPs and optimizing the mobile phase composition to achieve baseline separation of the two enantiomeric peaks. The relative peak areas would then be used to calculate the enantiomeric excess. nih.gov

Theoretical and Computational Chemistry Studies of Methyl 4 Amino 3 2 Fluorophenyl Butanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT studies on molecules similar to Methyl 4-amino-3-(2-fluorophenyl)butanoate typically employ functionals like B3LYP combined with basis sets such as 6-31G** or 6-311++G** to optimize the molecular geometry and calculate vibrational frequencies. nih.gov

The optimization process seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. For aromatic and ester-containing compounds, DFT accurately predicts the planarity of the phenyl ring and the geometry of the ester group. The presence of the fluorine atom introduces specific electronic effects, such as induction and potential intramolecular interactions, which are well-captured by DFT calculations. The introduction of fluorine can influence molecular stability, solubility, and polarity. nih.gov

Table 1: Representative Optimized Geometrical Parameters (Calculated for Analogous Molecules) This table presents typical bond lengths and angles for structural motifs found in this compound, based on DFT calculations of similar compounds.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-F (Aromatic) | ~1.35 Å |

| C=O (Ester) | ~1.21 Å | |

| C-O (Ester) | ~1.36 Å | |

| C-N (Amine) | ~1.46 Å | |

| Bond Angle | C-C-F (Aromatic) | ~118-120° |

| O=C-O (Ester) | ~125° | |

| C-C-N (Butanoate Chain) | ~110-112° |

Ab Initio and Semi-Empirical Methods

Beyond DFT, other methods like ab initio and semi-empirical calculations are also employed in computational chemistry. researchgate.net

Ab Initio Methods : These methods, such as Hartree-Fock (HF), calculate all molecular integrals from first principles without using experimental data for parameterization. libretexts.org While often more computationally demanding than DFT, they can provide very accurate results, especially when electron correlation is included (e.g., via Møller-Plesset perturbation theory, MP2). nih.govlibretexts.org They are particularly useful for smaller molecules or for benchmarking the accuracy of other methods. researchgate.net

Semi-Empirical Methods : These methods simplify calculations by using parameters derived from experimental data. libretexts.org This makes them significantly faster and suitable for very large molecules. researchgate.net However, their accuracy is dependent on the quality of the parameterization for the specific elements and bonding types present in the molecule. researchgate.net Their application to novel structures like this compound might be less reliable than DFT or ab initio approaches unless specific parameters are available.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the behavior of flexible molecules like this compound. The molecule possesses several rotatable single bonds, leading to a complex potential energy surface (PES) with multiple energy minima (stable conformers) and transition states.

Computational methods are used to map this surface by systematically rotating the dihedral angles of the key bonds—such as those in the butanoate backbone and the bond connecting the phenyl ring to the chain. This process identifies the most stable conformers and the energy barriers between them. For fluorinated alkanes, the interplay of steric hindrance and electrostatic interactions, like the gauche effect involving fluorine, can lead to unexpected conformational preferences. researchgate.net In the case of N-acetyl-L-aspartic acid N'-methylamide, a molecule with similar backbone flexibility, the potential energy surface is explored across four key torsional angles to understand its conformational landscape. u-szeged.hu The presence of the 2-fluorophenyl group can lead to specific intramolecular interactions (e.g., hydrogen bonding between the amino group and the fluorine atom) that significantly influence the preferred conformation and, consequently, the molecule's biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental results and structural confirmation.

NMR Chemical Shifts : Theoretical calculations can predict proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR chemical shifts. Methods like DFT, often using the Gauge-Including Atomic Orbital (GIAO) approach, can compute the isotropic magnetic shielding constants for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). The prediction of ¹⁹F NMR shifts for fluorinated organic compounds using DFT has shown high accuracy. nih.gov For complex systems, combining quantum mechanics and molecular mechanics (QM/MM) can predict shifts with good agreement with experimental data. nih.gov

IR Frequencies : The vibrational frequencies of a molecule correspond to the peaks in its infrared (IR) spectrum. These can be calculated using DFT and ab initio methods. The calculation provides a set of normal modes and their corresponding frequencies. Characteristic peaks, such as the C=O stretch of the ester group, the N-H stretches of the amine, and the C-F stretch, can be predicted. For 3-amino-4-(Boc-amino)pyridine, DFT calculations have been used to compute vibrational frequencies, showing good correlation with experimental FT-IR spectra. researchgate.net

Table 2: Representative Predicted vs. Experimental Spectroscopic Data for Analogous Fluorinated Compounds This table illustrates the typical accuracy of computational predictions by comparing calculated and experimental values for similar molecules.

| Spectrum | Parameter | Predicted Value | Experimental Value |

| ¹⁹F NMR | Chemical Shift (ppm) | -114.21 ppm | -114.79 ppm |

| ¹³C NMR | Carbonyl C Shift (ppm) | ~170-175 ppm | ~170-175 ppm |

| IR | C=O Stretch (cm⁻¹) | ~1705-1760 cm⁻¹ | ~1730-1750 cm⁻¹ |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. libretexts.org

HOMO-LUMO Analysis : The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized on the amino group and the electron-rich phenyl ring, while the LUMO may be centered on the carbonyl group of the ester.

Table 3: Illustrative FMO Properties from DFT Calculations on a Related Molecule (Data based on N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide)

| Parameter | Value (eV) |

| HOMO Energy | -6.012 |

| LUMO Energy | -0.606 |

| HOMO-LUMO Gap (ΔE) | 5.406 |

Chemical Reactivity Descriptors : To gain more specific insights into reactivity, descriptors derived from DFT are used.

Fukui Functions : These functions, denoted as f(r), indicate the change in electron density at a specific point when an electron is added to or removed from the molecule. The condensed Fukui function helps identify the most reactive atoms. The function f+ points to sites susceptible to nucleophilic attack (where an electron is added to the LUMO), and f- indicates sites prone to electrophilic attack (where an electron is removed from the HOMO). researchgate.net

Electrophilicity Index (ω) : This global reactivity index measures the energy stabilization when a molecule acquires additional electronic charge from the environment. It provides a quantitative measure of a molecule's ability to act as an electrophile.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations typically model a molecule in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in an explicit solvent environment, such as water.

MD simulations model the movements of atoms over time by solving Newton's equations of motion. This approach allows for the study of:

Conformational Dynamics : MD can explore the different conformations the molecule adopts in solution and the transitions between them, providing a more realistic view than static PES mapping.

Solvation : It shows how solvent molecules (e.g., water) arrange themselves around the solute, forming a solvation shell. This is crucial for understanding solubility.

Intermolecular Interactions : MD explicitly models hydrogen bonds and other non-covalent interactions between the solute and solvent, or between solute molecules. For this compound, this would include hydrogen bonds between the amino group and water, and between the ester's carbonyl oxygen and water. Such simulations have been conducted for cocrystals of energetic materials to understand their stability and interactions. researchgate.net

These simulations are essential for bridging the gap between theoretical calculations on single molecules and their actual behavior in a biological or chemical system.

Design, Synthesis, and Chemical Biology of Derivatives and Analogues of Methyl 4 Amino 3 2 Fluorophenyl Butanoate

Rational Design Principles for Structural Diversification

The rational design of analogues of Methyl 4-amino-3-(2-fluorophenyl)butanoate would likely be guided by its structural similarity to known bioactive molecules, particularly GABA analogues and compounds containing a fluorophenyl moiety. The core structure, a β-amino acid derivative, is a key pharmacophore in various central nervous system (CNS) active agents.

Key Design Considerations:

GABA Analogue Approach: The 4-aminobutanoate backbone is the core structure of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Therefore, derivatives of this compound could be designed as modulators of GABA receptors (GABA-A, GABA-B) or GABA transporters. The introduction of the 2-fluorophenyl group can introduce specific steric and electronic properties that may influence receptor affinity and selectivity.

Influence of the 2-Fluorophenyl Group: The fluorine atom at the ortho position of the phenyl ring can significantly impact the molecule's conformation and electronic properties. This can lead to altered binding interactions with biological targets. Design strategies could involve modifying the substitution pattern on the phenyl ring (e.g., di- or tri-fluorination, other halogen substitutions) to probe the structure-activity relationship.

Bioisosteric Replacements: Various functional groups within the molecule could be replaced with bioisosteres to modulate its physicochemical properties, such as lipophilicity, metabolic stability, and target binding. For example, the methyl ester could be replaced with other esters, amides, or carboxylic acids to alter pharmacokinetic profiles.

Stereochemistry: The chiral center at the C3 position is a critical determinant of biological activity. The design of stereoisomerically pure analogues would be essential to understand the stereoselectivity of target interactions.

Synthetic Strategies for Novel Analogues and Homologues

The synthesis of this compound and its analogues can be approached through various established synthetic routes for β-amino acids. A key intermediate in the synthesis of the related compound, (R)-3-amino-4-(2,4,5-trifluorophenyl) methyl butyrate, is 3-oxo-4-(2,4,5-trifluorophenyl) methyl butyrate. A similar strategy could likely be employed for the target compound.

A plausible synthetic pathway for the chiral synthesis of this compound could involve:

Starting Material: A suitable starting material would be a derivative of 2-fluorophenylacetic acid.

Chain Elongation: This could be achieved through various methods, such as the Arndt-Eistert homologation or by using acetate (B1210297) enolates.

Introduction of the Amino Group: The amino group can be introduced at the β-position via methods like the Hofmann or Curtius rearrangement of a corresponding carboxylic acid derivative, or through stereoselective amination of an α,β-unsaturated ester.

Asymmetric Synthesis: To obtain enantiomerically pure compounds, asymmetric synthesis methodologies would be crucial. This could involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. A patented method for a related trifluorinated compound involves the use of a chiral amino alcohol ligand to induce high stereoselectivity. google.com

Table of Potential Synthetic Reagents:

| Reagent/Catalyst | Potential Use in Synthesis |

| 2-Fluorophenylacetic acid | Starting material |

| Diazomethane | Arndt-Eistert homologation for chain extension |

| Chiral auxiliaries (e.g., Evans oxazolidinones) | Stereoselective introduction of substituents |

| Chiral catalysts (e.g., Rhodium-based catalysts) | Asymmetric hydrogenation |

| Enzymes (e.g., lipases) | Kinetic resolution of racemic mixtures |

Structure-Activity Relationship (SAR) Studies in Defined In Vitro Systems

Due to the lack of specific studies on this compound, this section outlines a hypothetical framework for SAR studies based on its structural features. The primary focus would be to understand how modifications to its chemical structure affect its interaction with potential biological targets.

Given its structural resemblance to GABA, potential enzyme targets for this compound and its analogues include GABA-transaminase (GABA-T) and other enzymes involved in amino acid metabolism.

Hypothetical SAR for GABA-T Inhibition:

Phenyl Ring Substitution: The position and nature of the substituent on the phenyl ring would be critical. The 2-fluoro substituent likely influences the torsional angle between the phenyl ring and the butanoate backbone, which could affect binding to the enzyme's active site. Systematic variation of this substituent (e.g., moving the fluorine to the meta or para position, or introducing other halogens) would be a key area of investigation.

Amino Group Modification: N-alkylation or N-acylation of the amino group would likely have a significant impact on activity. In many enzyme-ligand interactions, a primary amine is a key hydrogen bond donor/acceptor.

Ester Group Modification: Altering the ester group (e.g., ethyl, propyl) could modulate the compound's lipophilicity and potentially influence its access to the enzyme's active site.

Table of Hypothetical Enzyme Inhibition Data:

| Analogue | Modification | Predicted GABA-T Inhibition (IC50) |

| Parent Compound | This compound | Baseline |

| Analogue 1 | 3-fluorophenyl | Potentially altered |

| Analogue 2 | 4-fluorophenyl | Potentially altered |

| Analogue 3 | N-methyl | Likely reduced |

| Analogue 4 | Ethyl ester | Potentially similar |

The primary receptor targets for investigation would be the GABA receptors, given the compound's structural similarity to GABA.

Potential Interactions with GABA Receptors:

GABA-A Receptors: The 2-fluorophenyl group could potentially interact with specific subsites within the GABA-A receptor complex, leading to allosteric modulation. Studies on other 2-fluorophenyl-containing compounds have shown positive allosteric modulation of GABA-A receptors. nih.gov

Table of Hypothetical Receptor Binding Affinities:

| Analogue | Modification | Predicted GABA-A Binding (Ki) | Predicted GABA-B Binding (Ki) |

| Parent Compound | This compound | To be determined | To be determined |

| Analogue 5 | (R)-enantiomer | Potentially higher affinity | Potentially higher affinity |

| Analogue 6 | (S)-enantiomer | Potentially lower affinity | Potentially lower affinity |

| Analogue 7 | Phenyl (no fluorine) | Different affinity profile | Different affinity profile |

Cellular target engagement assays would be crucial to confirm that the compound interacts with its intended target in a cellular environment. Techniques such as the cellular thermal shift assay (CETSA) could be employed to demonstrate direct binding to a target protein within intact cells. For example, if GABA-T is the hypothesized target, CETSA could be used in a cell line overexpressing this enzyme to show that the compound stabilizes the protein against thermal denaturation.

Development of Chemically Modified Analogues for Mechanistic Probes

To further elucidate the mechanism of action, chemically modified analogues could be synthesized as probes.

Examples of Mechanistic Probes:

Biotinylated or Fluorescently Labeled Analogues: These could be used for affinity purification of the target protein or for visualization of the compound's subcellular localization.

Photoaffinity Labels: Analogues incorporating a photoreactive group (e.g., an azido (B1232118) or diazirine group) could be used to covalently label the binding site of the target protein, aiding in its identification and characterization.

Radiolabeled Analogues: A tritiated or carbon-14 (B1195169) labeled version of the compound would be invaluable for quantitative binding studies and for investigating its absorption, distribution, metabolism, and excretion (ADME) properties in vitro.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

The design of novel derivatives and analogues of this compound, a substituted γ-aminobutyric acid (GABA) analogue, is significantly guided by the principles of pharmacophore modeling and ligand-based drug design. These computational strategies are essential in the absence of a known three-dimensional structure of the biological target, relying instead on the structural and physicochemical properties of known active molecules to infer the necessary features for molecular recognition.

Pharmacophore modeling identifies the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific biological target. For GABA analogues, these models are crucial for designing compounds that can potentially modulate the activity of targets like GABA transporters (GATs) or GABA aminotransferase (GABA-AT). A pharmacophore model for a ligand interacting with such a target would typically consist of a specific 3D arrangement of features including hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable groups.

In the context of this compound, a hypothetical pharmacophore model can be constructed based on its structural components. The primary amine (-NH2) can act as a hydrogen bond donor and, in its protonated state (–NH3+), as a cationic center for electrostatic interactions. The carbonyl oxygen of the methyl ester group serves as a hydrogen bond acceptor. The 2-fluorophenyl ring introduces a significant hydrophobic feature, which can engage in van der Waals or hydrophobic interactions within a receptor's binding pocket. The fluorine atom itself can modulate the electronic properties of the phenyl ring and may participate in specific polar interactions.

Ligand-based drug design utilizes the information from such pharmacophore models to propose structural modifications aimed at enhancing desired chemical interactions. nih.gov This approach is predicated on the principle that molecules with similar structural features are likely to exhibit similar biological activities. researchgate.net For derivatives of this compound, this involves systematically altering specific moieties of the molecule to probe the structure-activity relationship (SAR).

The 2-fluorophenyl group is a key site for modification. The position and nature of the substituent on the phenyl ring can significantly influence binding affinity and selectivity. For instance, replacing the fluorine with other halogens or small alkyl groups can alter the lipophilicity and steric profile of the molecule. benthamscience.com The introduction of electron-withdrawing groups on the phenyl ring has been proposed as a strategy for designing new GABA-AT inhibitors based on GABA analogue scaffolds. amrita.edu

Furthermore, the butanoate backbone can be modified. Altering the distance between the amino group and the ester, or introducing conformational constraints such as ring structures, can help to define the optimal geometry for binding. The methyl ester itself can be replaced with other groups (e.g., ethyl ester, amides) to explore different hydrogen bonding patterns and metabolic stabilities.

The following tables outline the key pharmacophoric features of the parent compound and illustrate how ligand-based design principles can be applied to generate novel derivatives.

Table 1: Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Chemical Interaction |

| Hydrogen Bond Donor | Primary Amine (-NH₂) | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in the binding site. |

| Cationic Center | Protonated Amine (-NH₃⁺) | Electrostatic or ionic interaction with anionic residues (e.g., Aspartate, Glutamate). |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (-C=O) | Interaction with hydrogen bond donors (e.g., -NH, -OH groups) in the binding site. |

| Hydrophobic Region | 2-Fluorophenyl Ring | Van der Waals forces, hydrophobic interactions with nonpolar residues. |

| Aromatic Feature | Phenyl Ring | π-π stacking or cation-π interactions. |

| Halogen Bond Acceptor (weak) | Fluorine Atom | Potential interaction with electropositive sites. |

Table 2: Application of Ligand-Based Design Principles for Derivative Design

| Derivative Class | Structural Modification | Rationale for Chemical Interaction |

| Phenyl Ring Analogues | Substitution at other positions (e.g., 3- or 4-fluoro) or with different groups (e.g., -Cl, -CH₃). | To probe the steric and electronic requirements of the hydrophobic pocket and optimize lipophilicity. researchgate.netacs.org |

| Bioisosteric Replacement | Replacement of the phenyl ring with a bioisosteric heterocycle (e.g., thiophene, pyridine). | To explore alternative hydrophobic and hydrogen bonding interactions while maintaining similar size and shape. |

| Chain Homologation/Truncation | Lengthening or shortening the carbon backbone (e.g., creating aminopentanoate or aminopropanoate derivatives). | To determine the optimal distance between the key pharmacophoric features for target binding. |

| Ester Modification | Conversion of the methyl ester to other esters (ethyl, propyl) or amides. | To alter hydrogen bonding capacity, metabolic stability, and solubility. |

| Conformational Restriction | Introduction of cyclic constraints into the butanoate backbone (e.g., incorporating it into a piperidine (B6355638) ring). | To reduce conformational flexibility, potentially increasing binding affinity and selectivity by locking the molecule in a bioactive conformation. |

By synthesizing and evaluating derivatives designed using these principles, a more detailed understanding of the chemical interactions governing molecular recognition can be achieved. This iterative process of design, synthesis, and evaluation is fundamental to the optimization of lead compounds in medicinal chemistry.

Utility of Methyl 4 Amino 3 2 Fluorophenyl Butanoate As a Versatile Synthetic Building Block

Applications in the Multistep Synthesis of Complex Organic Architectures

Methyl 4-amino-3-(2-fluorophenyl)butanoate serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceutically active compounds. Its bifunctional nature, possessing both an amine and an ester, allows for a variety of chemical transformations. For instance, a closely related compound, (R)-methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate, is a crucial intermediate in the synthesis of Sitagliptin, a medication used to treat type 2 diabetes. This highlights the role of such fluorinated amino acid derivatives in constructing intricate molecular frameworks.

The general strategy for utilizing such building blocks in multistep synthesis often involves the protection of the amino group, followed by reaction at the ester functionality, or vice-versa. nih.gov This allows for the sequential addition of other molecular fragments, leading to the assembly of complex target molecules. The fluorinated phenyl ring can also influence the stereochemical outcome of reactions at adjacent positions, making it a valuable tool in asymmetric synthesis. researchgate.net While specific examples detailing the extensive use of this compound in the synthesis of a wide array of complex architectures are not extensively documented in publicly available literature, its structural motifs are indicative of its potential in this area.

Table 1: Key Reactions in the Application of Amino Acid Building Blocks

| Reaction Type | Description | Potential Application for this compound |

| Peptide Coupling | Formation of an amide bond between the amino group of one amino acid and the carboxylic acid of another. | Incorporation into peptide chains to create modified peptides with unique properties. |

| N-Acylation | Reaction of the amino group with an acylating agent to form an amide. | Introduction of various functional groups to modify the molecule's properties. |

| Ester Hydrolysis/Transformation | Conversion of the methyl ester to a carboxylic acid or another ester. | Allows for further functionalization or coupling with other molecules. |

| Reduction | Reduction of the ester to an alcohol. | Creation of amino alcohols, which are valuable chiral synthons. |

Role in the Preparation of Advanced Research Reagents and Probes

The fluorine atom in this compound makes it an excellent candidate for the development of advanced research reagents and probes, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. calstate.edunih.gov ¹⁹F NMR is a powerful analytical technique for studying molecular interactions and conformations due to the high sensitivity of the fluorine nucleus and the lack of background signals in biological systems. nih.govresearchgate.net

By incorporating this fluorinated building block into larger molecules, such as peptides or drug candidates, researchers can use ¹⁹F NMR to monitor binding events, conformational changes, and other molecular processes. nih.gov For example, fluorinated amino acids have been used to create probes for studying bromodomain-ligand interactions. nih.gov The chemical shift of the fluorine atom is highly sensitive to its local environment, providing detailed information about the molecule's interactions with its target.

While specific ¹⁹F NMR probes derived directly from this compound are not prominently featured in the reviewed literature, the principle of using fluorinated building blocks for this purpose is well-established. nsf.gov The synthesis of such probes would typically involve coupling the amino or carboxyl group of the butanoate with a molecule of interest, thereby introducing the ¹⁹F label.

Integration into Modular Synthesis and Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity or other desired properties. nih.govresearchgate.net Chiral building blocks like this compound are valuable components for creating such libraries due to the structural diversity they can introduce. absolutechiral.com

In a modular or combinatorial synthesis approach, the butanoate could be used as a central scaffold. researchgate.net The amino group and the ester functionality can be reacted with a variety of different reagents in a systematic manner to generate a library of related compounds. For example, the amino group could be acylated with a diverse set of carboxylic acids, while the ester could be converted to a series of amides by reacting it with different amines. This would result in a library of compounds with variations at two points of diversity.

Although specific combinatorial libraries based on this compound are not explicitly described in the available research, the principles of combinatorial chemistry strongly support its potential in this application. rug.nl The creation of such libraries would be a valuable tool in the discovery of new bioactive molecules.

Potential as a Precursor for Specialty Chemicals and Materials (Non-Medical Applications)

The unique properties imparted by the fluorine atom also make this compound a potential precursor for specialty chemicals and materials with applications outside of the medical field. For example, fluorinated compounds are known for their use in the synthesis of advanced polymers with desirable properties such as thermal stability, chemical resistance, and low surface energy. mdpi.comkpi.uaresearchgate.netacs.org

This fluorinated amino acid derivative could potentially be used as a monomer in the synthesis of fluorinated polyamides or polyesters. mdpi.comresearchgate.net The incorporation of the fluorophenyl group into the polymer backbone could enhance its properties, leading to materials with improved performance characteristics. For instance, fluorinated polyamides have been synthesized that exhibit high transparency and low yellowness index. mdpi.com While the direct polymerization of this compound has not been reported, its structure suggests it could be a valuable component in the design of new fluorinated polymers.

Table 2: Potential Non-Medical Applications

| Application Area | Potential Role of this compound |

| Fluorinated Polymers | As a monomer for the synthesis of specialty polyamides and polyesters with enhanced thermal and chemical stability. |

| Chiral Catalysis | As a precursor for the synthesis of chiral ligands for asymmetric catalysis. |

| Agrochemicals | As a building block for the synthesis of novel pesticides and herbicides. |

| Liquid Crystals | Incorporation into molecules designed for liquid crystal displays, leveraging the properties of the fluorinated phenyl group. |

Future Research Directions and Emerging Paradigms for Methyl 4 Amino 3 2 Fluorophenyl Butanoate

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalytic systems is paramount for the synthesis of chiral molecules such as Methyl 4-amino-3-(2-fluorophenyl)butanoate. Future research will likely focus on several promising areas. One key direction is the design of novel multifunctional catalysts, such as base-metal nanomagnetic catalysts, which can facilitate multiple reaction steps in a single pot, thereby streamlining the synthesis process. mdpi.com Another area of intense investigation is the application of bifunctional organophotocatalysts, which can harness the energy of visible light to drive asymmetric reactions with high precision. researchgate.net

| Catalyst Type | Potential Advantage | Relevant Research Area |

| Multifunctional Nanomagnetic | Tandem reactions, easy recovery | Heterogeneous Catalysis |

| Bifunctional Organophotocatalyst | Light-driven asymmetric synthesis | Photocatalysis, Organocatalysis |

| Amino Alcohol Ligands | High chiral stereoselectivity | Asymmetric Synthesis |

| Lewis Acid Additives | Enhanced reaction rates | Homogeneous Catalysis |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of synthetic routes for compounds like this compound. HTE allows for the rapid screening of a vast number of reaction conditions, catalysts, and solvents in parallel, significantly accelerating the optimization process. rsc.org

Automated synthesis platforms, utilizing technologies like continuous-flow solid-phase synthesis, can enable "push-button" production of complex molecules. acs.org These systems, often controlled by sophisticated software like LabVIEW, can manage fluid paths, flow rates, and temperatures with high precision, leading to improved reproducibility and efficiency. acs.orgresearchgate.net The development of a computerized "chemist's robotic formula" (CRF) for the synthesis of this specific butanoate ester could enable its rapid, on-demand production and facilitate the creation of analogue libraries for further research. acs.org

Advanced Mechanistic Investigations of its Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for rational process optimization. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of key transformations, such as asymmetric hydrogenation and chiral resolution.

Advanced spectroscopic techniques, kinetic studies, and deuterium-labeling experiments can provide valuable insights into the reaction pathways, catalyst resting states, and the rate-determining steps. acs.org For instance, understanding the mechanism of asymmetric hydrogenation of related enamides has been advanced through such studies, revealing details about the active catalyst species and the origins of enantioselectivity. acs.orgacs.org Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model transition states and reaction energy profiles, complementing experimental findings. rsc.org Investigating the solution structures of reaction intermediates, such as lithium enolates, using techniques like 6Li NMR spectroscopy, can also provide critical information about aggregation states that influence reactivity and selectivity. nih.gov

Computational Design of Next-Generation Analogues with Tunable Chemical Properties

Computational chemistry is an increasingly powerful tool for the de novo design of molecules with specific, tailored properties. For this compound, computational methods can be employed to design next-generation analogues with enhanced chemical or biological activities. Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate structural features with desired properties, guiding the synthesis of more potent or selective compounds. researchgate.net

Molecular docking simulations can predict the binding modes and affinities of analogues with biological targets, providing a rational basis for their design. mdpi.com This approach allows researchers to explore a vast chemical space virtually before committing to synthetic efforts. Furthermore, computational modeling can be used to predict the bioactive conformations of flexible molecules, and then design structural modifications, such as the incorporation of non-proteinogenic amino acids, to stabilize these desired geometries. nih.gov

| Computational Method | Application in Analogue Design |

| QSAR | Predicting activity based on structure |

| Molecular Docking | Simulating binding to biological targets |

| Conformational Analysis | Predicting and stabilizing bioactive shapes |

Sustainable Synthesis and Process Intensification Strategies

Future research will undoubtedly emphasize the development of more sustainable and intensified manufacturing processes for this compound. A key aspect of this is improving reaction efficiency to maximize yield and purity, which minimizes waste. This can be achieved through the development of more effective catalytic systems as discussed previously. acs.org

Q & A

Q. What are the established synthetic routes for Methyl 4-amino-3-(2-fluorophenyl)butanoate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves esterification of 4-amino-3-(2-fluorophenyl)butanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) via reflux. Optimization strategies include:

- Catalyst screening : Testing Brønsted vs. Lewis acids to enhance esterification efficiency.

- Temperature control : Maintaining reflux conditions (60–80°C) to balance reaction rate and side-product formation.

- Purification : Employing high-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Advanced reactors, such as continuous flow systems, may improve scalability and reduce side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-fluorophenyl vs. para-substituted analogs) and esterification success.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₁₃FNO₂, theoretical MW: 225.23 g/mol).

- HPLC with UV/Vis detection : To assess purity and resolve structural analogs (e.g., 3-methoxyphenyl or 4-chlorophenyl derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR or MS) for this compound?

- Methodological Answer : Contradictions may arise from impurities or structural isomers. Strategies include:

- Orthogonal validation : Cross-referencing NMR with IR spectroscopy (e.g., C=O stretch at ~1740 cm⁻¹ for esters) or X-ray crystallography (if single crystals are obtainable) .

- Isotopic labeling : Using deuterated solvents to distinguish solvent peaks from compound signals in NMR.

- Comparative analysis : Benchmarking against structurally related compounds (e.g., Methyl 4-amino-3-(4-chlorophenyl)butanoate) to identify substituent-specific shifts .

Q. What strategies are effective for studying the compound's stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Store aliquots at -20°C (recommended for amino esters), 4°C, and room temperature, then monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days).

- Light sensitivity testing : Compare samples stored in amber vs. clear vials to assess photodegradation.

- Inert atmosphere storage : Use argon or nitrogen to minimize oxidation of the amino group .

Q. How does the 2-fluorophenyl group influence biological activity compared to other substituents (e.g., 3-methoxy or 4-chloro)?

- Methodological Answer :

- Lipophilicity assays : Measure logP values to compare fluorophenyl (enhanced lipophilicity) vs. methoxy or chloro analogs.

- Receptor binding studies : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with target proteins (e.g., enzymes or GPCRs).

- Computational docking : Model the fluorine’s electronegativity and steric effects on binding pocket interactions .

Q. What methodologies are recommended for enantiomeric resolution of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IG or AD with hexane/isopropanol mobile phases.

- Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers separable via standard HPLC.

- Enzymatic resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog synthesis : Prepare derivatives with substituent variations (e.g., 3-fluoro, 2-chloro) using parallel synthesis workflows.

- Biological screening : Test analogs in dose-response assays (e.g., IC₅₀ determination) against target pathways (e.g., kinase inhibition).

- Multivariate analysis : Use principal component analysis (PCA) to correlate substituent properties (Hammett σ, π) with activity .

Q. What computational tools are suitable for predicting the compound's metabolic pathways?

- Methodological Answer :

- In silico metabolism : Use software like MetaSite or GLORY to predict Phase I/II metabolism (e.g., ester hydrolysis or glucuronidation).

- Density functional theory (DFT) : Calculate activation energies for proposed metabolic reactions (e.g., CYP450-mediated oxidation).

- Validation : Compare predictions with in vitro hepatocyte or microsomal studies .

Conflict Resolution in Research Data

Q. How can discrepancies in biological assay results (e.g., IC₅₀ variability) be addressed?

- Methodological Answer :

- Assay standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across multiple plates/days.

- Solvent compatibility testing : Ensure DMSO concentration (<1%) does not interfere with target activity.

- Orthogonal assays : Confirm results using alternative methods (e.g., cell viability vs. enzymatic activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.